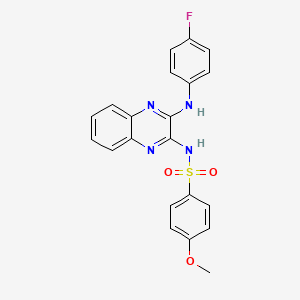

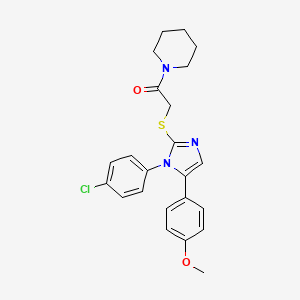

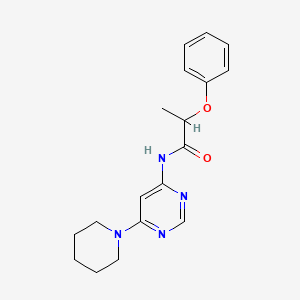

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is an organic compound that can be used as an intermediate in organic synthesis . It has wide applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds .

Synthesis Analysis

The compound can be synthesized by reacting 2-furanaldehyde with sodium hydroxide hydrate to obtain 2-furanmethanol, which is then reacted with isocyanate to yield the target product .科学的研究の応用

Biobased Polymer Synthesis

Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of novel biobased polyesters. These furan polyesters, synthesized with various diacid ethyl esters, exhibit number-average molecular weights around 2000 g/mol. The physical properties of these polyesters are influenced by the methylene units in the dicarboxylic segments, indicating potential applications in sustainable material development (Jiang et al., 2014).

Organic Synthesis and Chemical Reactions

Furan and its derivatives play a critical role in organic synthesis. For example, the reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes with ethanolic HCl solution rearranges into corresponding benzofuran derivatives, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Gutnov et al., 1999).

Heteroarylation of Heteroaromatics

Methyl 5-bromo-2-furoate and its derivatives have been used as reagents in palladium-catalysed direct arylation of heteroaromatics, leading to the synthesis of biheteroaryls. This process highlights the utility of furan derivatives in creating complex aromatic structures, which are fundamental in pharmaceutical chemistry (Fu et al., 2012).

Renewable Chemical Synthesis

Furan derivatives are also pivotal in the renewable synthesis of chemicals like terephthalic acid precursors, used in making polyethylene terephthalate (PET). Research has shown that silica molecular sieves catalyze reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, for the production of these precursors, demonstrating furan's role in sustainable chemical production (Pacheco et al., 2015).

Natural Product Derivatives and Pharmacological Activities

Furanyl compounds derived from natural sources, such as the red seaweed Gracilaria opuntia, have shown significant pharmacological activities. These compounds exhibit anti-inflammatory, antioxidative, and anti-diabetic properties, indicating the potential of furan derivatives in medicinal chemistry and drug development (Makkar & Chakraborty, 2018).

Safety And Hazards

“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is generally safe under normal usage conditions, but appropriate laboratory procedures and personal protective measures should be followed. Avoid inhalation, ingestion, or contact with skin and eyes. Ensure good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .

将来の方向性

特性

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTMWCKTNVXZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)

![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)